molecular formula C10H20O4 B2448377 Tert-butyl 3-(2-methoxyethoxy)propanoate CAS No. 133803-57-3

Tert-butyl 3-(2-methoxyethoxy)propanoate

Cat. No.: B2448377
CAS No.: 133803-57-3
M. Wt: 204.266
InChI Key: ZJBXTZCCLOVIGI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxyethoxy)propanoate: is an organic compound with the molecular formula C10H20O4. It is a colorless liquid that is used in various chemical synthesis processes. This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-methoxyethoxy)propanoate typically involves the esterification of 3-(2-methoxyethoxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled reaction conditions, ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(2-methoxyethoxy)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the methoxyethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Chemistry: Tert-butyl 3-(2-methoxyethoxy)propanoate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and mechanisms.

Medicine: The compound is utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its role as an intermediate makes it crucial in medicinal chemistry for developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications extend to the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxyethoxy)propanoate involves its reactivity as an ester. In biochemical contexts, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate

Comparison:

  • Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate has an additional hydroxy group, making it more hydrophilic and reactive in certain chemical reactions.
  • Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate contains an amino group, which introduces basicity and allows for different types of chemical modifications and reactions.

Uniqueness: Tert-butyl 3-(2-methoxyethoxy)propanoate is unique due to its specific functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it versatile in various chemical synthesis processes and applications.

Properties

IUPAC Name

tert-butyl 3-(2-methoxyethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-10(2,3)14-9(11)5-6-13-8-7-12-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBXTZCCLOVIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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